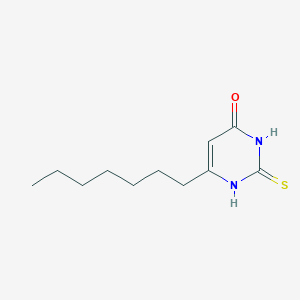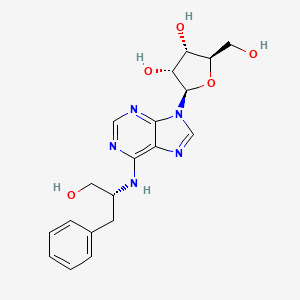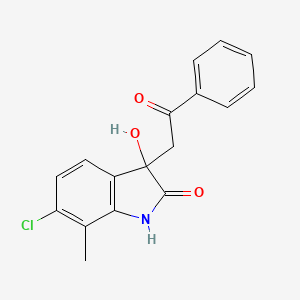
6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2h-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic organic compound belonging to the indolinone class. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylethyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6-chloroindole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one: This compound shares a similar core structure but has a thienyl group instead of a phenylethyl moiety.
Indole derivatives: Various indole derivatives with different substituents can exhibit similar chemical and biological properties.
Uniqueness
6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, hydroxy, and phenylethyl groups contribute to its versatility in undergoing various chemical reactions and its potential therapeutic applications.
属性
CAS 编号 |
85778-42-3 |
|---|---|
分子式 |
C17H14ClNO3 |
分子量 |
315.7 g/mol |
IUPAC 名称 |
6-chloro-3-hydroxy-7-methyl-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10-13(18)8-7-12-15(10)19-16(21)17(12,22)9-14(20)11-5-3-2-4-6-11/h2-8,22H,9H2,1H3,(H,19,21) |
InChI 键 |
YVMFCOJRWCGURT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NC(=O)C2(CC(=O)C3=CC=CC=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


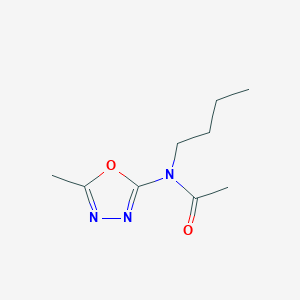
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
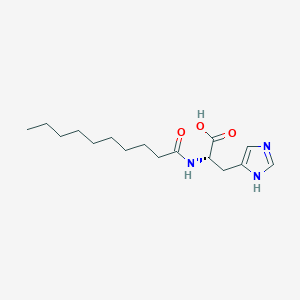
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
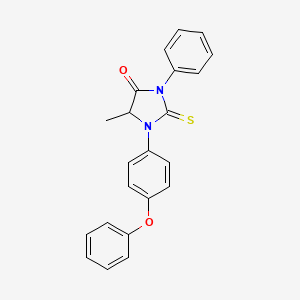
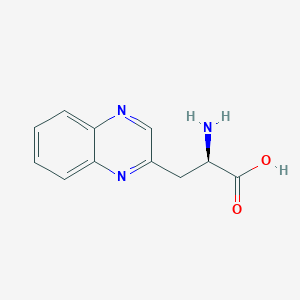
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

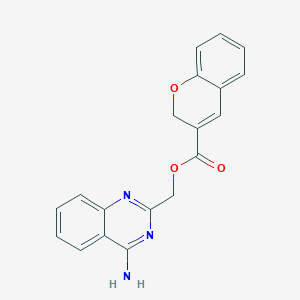
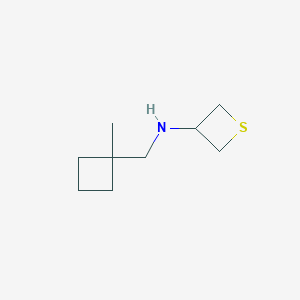
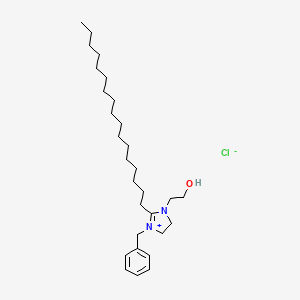
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
